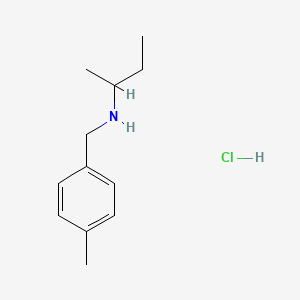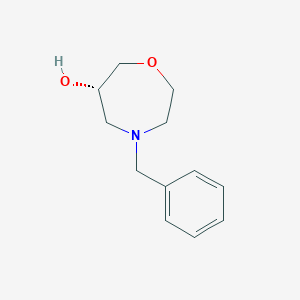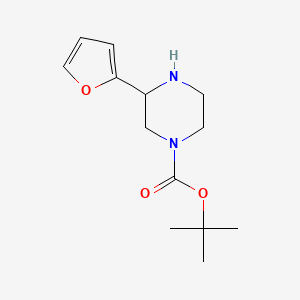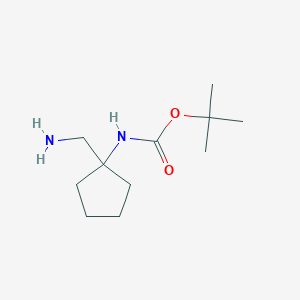
N,N-Dimethyl-1-piperidin-3-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-piperidin-3-ylmethanamine is an organic compound with the molecular formula C8H18N2 . It is available in the form of a dihydrochloride . The compound has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The InChI code for N,N-Dimethyl-1-piperidin-3-ylmethanamine is 1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Potential as a Precursor for Endogenous Carcinogens
Research indicates that certain amines and amides, including N,N-dimethyl-1-piperidin-3-ylmethanamine, might act as precursors for the formation of carcinogenic N-nitroso compounds in vivo. The transformation of these compounds into carcinogens emphasizes the significance of dietary amines and amides in the incidence of human cancer, highlighting the complex interplay between diet and cancer risk. This underscores the importance of understanding the biotransformation pathways of these compounds to mitigate potential health risks (Lin, 1986).
Role in Tissue Protection, Regeneration, and Immunity
There is evidence suggesting that compounds structurally related to N,N-dimethyl-1-piperidin-3-ylmethanamine, such as N,N-dimethyltryptamine (DMT), play a role in tissue protection, regeneration, and immunity. These effects may be mediated through the sigma-1 receptor, hinting at a broader physiological role for these compounds beyond their psychotropic effects. Such findings open new avenues for research into the therapeutic potential of these compounds in medical fields (Frecska et al., 2013).
Neuropharmacology and Potential Therapeutic Uses
The neuropharmacology of related compounds, specifically N,N-dimethyltryptamine, has been extensively studied, revealing its potential roles as a neurotransmitter and its therapeutic applications in treating anxiety and psychosis. Such research underscores the complex effects of these compounds on the nervous system and their potential utility in clinical settings (Carbonaro & Gatch, 2016; Rodrigues et al., 2019).
Insights into Smoking Cessation Treatments
Exploring the therapeutic potential of cannabinoid CB1 receptor antagonists, including compounds with structural similarities to N,N-dimethyl-1-piperidin-3-ylmethanamine, offers new insights into treatments for nicotine dependence. This research contributes to the development of new medications for smoking cessation, addressing a critical need for more effective treatments in this area (Foll et al., 2008).
Potential in Treating Multiple Sclerosis (MS)
Dimethyl fumarate, an agent with immunomodulating, anti-inflammatory, and neuroprotective properties, has shown efficacy in treating relapsing forms of MS. Research on compounds with similar properties, like N,N-dimethyl-1-piperidin-3-ylmethanamine, could lead to new therapeutic options for MS, highlighting the importance of these compounds in developing future medical therapies (Deeks, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-piperidin-3-ylmethanamine | |
CAS RN |
90203-05-7 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)


![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)



